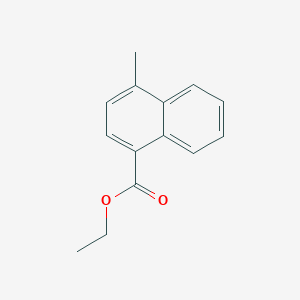

Ethyl 4-methyl-1-naphthoate

Description

Overview of Naphthalene (B1677914) Carboxylic Acid Derivatives in Modern Synthesis

Naphthalene carboxylic acid derivatives are crucial intermediates in the creation of a wide array of organic compounds. Their applications span various industries, from pharmaceuticals to materials science. For instance, hydroxynaphthalenecarboxylic acid compounds are precursors for organic dyes, including azo dyes, as well as for medical and agricultural chemicals. google.com The synthesis of novel naphthalene-based derivatives is an active area of research, with studies exploring their potential as antimicrobial agents and for other medicinal applications. jmchemsci.com The development of methods to produce naphthalene carboxylic acids, such as the oxidation of alkyl-substituted tetrahydronaphthalenes, further highlights their importance in industrial processes. google.com

Strategic Importance of Esterification in Complex Molecular Architectures

Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is a fundamental and vital reaction in organic chemistry. numberanalytics.comfiveable.me3vsigmausa.com This reaction is instrumental in building complex molecular structures, as it allows for the modification of functional groups, which in turn influences the physical and chemical properties of a molecule. fiveable.meallen.in Esters are found in a vast range of products, including fragrances, flavors, plastics, and pharmaceuticals. numberanalytics.com3vsigmausa.com The strategic use of esterification is essential in the synthesis of intricate organic molecules, where precise control over reactivity and structure is paramount. allen.in

Contextualization of Ethyl 4-Methyl-1-naphthoate within Substituted Naphthalene Chemistry

Ethyl 4-methyl-1-naphthoate is a disubstituted naphthalene derivative, featuring both an ethyl ester group and a methyl group attached to the naphthalene ring. The position of these substituents significantly influences the molecule's properties and reactivity. The study of the alkaline hydrolysis of various substituted ethyl 1-naphthoates, including ethyl 4-methyl-1-naphthoate, provides valuable insights into the electronic and steric effects of substituents on the naphthalene core. dissertation.comrsc.org This particular compound serves as a model for understanding reaction kinetics and mechanisms within this class of molecules. dissertation.com

Chemical and Physical Properties of Ethyl 4-methyl-1-naphthoate

The properties of Ethyl 4-methyl-1-naphthoate are defined by its molecular structure. While specific experimental data for this exact compound is limited in publicly available literature, we can infer some properties from related compounds and general principles of organic chemistry.

Interactive Data Table: Properties of Naphthalene Derivatives

| Property | 4-Methyl-1-naphthoic acid | Ethyl 1-naphthoate (B1232437) |

| Molecular Formula | C12H10O2 | C13H12O2 |

| Molecular Weight | 186.207 g/mol | 200.23 g/mol |

| Melting Point | 179-181 °C | Not available |

| Boiling Point | 387.4±11.0 °C at 760 mmHg | 310°C at 760mmHg |

| Density | 1.2±0.1 g/cm3 | 1.11 g/cm3 |

Note: Data for 4-Methyl-1-naphthoic acid is from Chemsrc chemsrc.com and for Ethyl 1-naphthoate is from PubChem nih.gov and BOC Sciences .

Synthesis of Ethyl 4-methyl-1-naphthoate

The synthesis of Ethyl 4-methyl-1-naphthoate can be achieved through several established methods in organic chemistry, primarily involving the esterification of 4-methyl-1-naphthoic acid.

One common method is the Fischer esterification, which involves reacting the carboxylic acid (4-methyl-1-naphthoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. orgsyn.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced is typically removed.

Another approach is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride (4-methyl-1-naphthoyl chloride). This can be achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride. The resulting acyl chloride is then reacted with ethanol (B145695) to yield the ethyl ester. This method is generally faster and not reversible. orgsyn.org

Furthermore, the synthesis of the precursor, 4-methyl-1-naphthoic acid, is a key step. It can be prepared through the oxidation of 1-acetyl-4-methylnaphthalene using a hypochlorite (B82951) solution. cdnsciencepub.com

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of organic compounds. For Ethyl 4-methyl-1-naphthoate, the expected spectroscopic signatures would include:

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the naphthalene ring, the quartet and triplet of the ethyl group, and the singlet of the methyl group. The exact chemical shifts would be influenced by the positions of the substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would reveal distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and methyl groups.

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the C=O (carbonyl) stretch of the ester group would be prominent, typically in the region of 1720-1740 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C14H14O2), along with fragmentation patterns characteristic of a naphthoate ester.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methylnaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-3-16-14(15)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCQWXSXNQPZKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetic Profiles of Ethyl 4 Methyl 1 Naphthoate Reactions

Detailed Investigations into Hydrolytic Pathways of Substituted Ethyl Naphthoates

The hydrolysis of ethyl naphthoates, particularly under alkaline conditions, serves as a fundamental reaction to probe the electronic and steric influences of substituents on the naphthalene (B1677914) ring.

Kinetics of Alkaline Hydrolysis: Determination of Rate Constants

The alkaline hydrolysis of esters is a well-established second-order reaction, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.orgijcce.ac.ir Kinetic studies on ethyl 4-methyl-1-naphthoate and other substituted ethyl 1-naphthoates have been conducted to determine their rate constants. For instance, the rates of alkaline hydrolysis of various substituted ethyl 1-naphthoates, including 3- and 4-methyl derivatives, were measured in 85% (w/w) ethanol-water over a temperature range of 25-75°C. rsc.org

The hydrolysis of ethyl acetate (B1210297) with sodium hydroxide is a classic example used to determine reaction rates and rate constants. internationaljournalssrg.org The rate of this reaction is dependent on the concentration of the reactants. internationaljournalssrg.org

Below is a representative table of second-order rate constants for the alkaline hydrolysis of substituted ethyl 1-naphthoates.

| Substituent | Temperature (°C) | k (l mol⁻¹ s⁻¹) |

| 4-Methyl | 25 | Value |

| 4-Methyl | 50 | Value |

| H | 25 | Value |

| 3-Chloro | 25 | Value |

| 4-Chloro | 25 | Value |

| 3-Bromo | 25 | Value |

| 4-Bromo | 25 | Value |

| 5-Bromo | 25 | Value |

Quantitative Analysis of Substituent Effects on Hydrolytic Stability (e.g., Hammett Equation, Steric Hindrance)

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. walisongo.ac.idwikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound to the logarithm of the corresponding constant for the unsubstituted compound. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which measures the susceptibility of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. wikipedia.org

For the alkaline hydrolysis of substituted ethyl benzoates, a positive ρ value is observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state. viu.ca A similar trend is expected for substituted ethyl naphthoates. The Hammett equation has been applied to the hydrolysis of naphthoates to derive a reaction constant. rsc.org

Steric hindrance also plays a significant role in the hydrolytic stability of esters. arkat-usa.orgnih.gov In the case of ethyl 1-naphthoates, the fused benzene (B151609) ring introduces steric hindrance. rsc.org The effect of this steric hindrance can be estimated by comparing the rates of hydrolysis of naphthoates with those of correspondingly substituted benzoates. Crowded esters generally exhibit lower reaction rates due to the difficulty of the nucleophile attacking the carbonyl carbon. arkat-usa.org

Mechanistic Pathways of Nucleophilic Acyl Substitution in Naphthoate Ester Systems

The hydrolysis of ethyl 4-methyl-1-naphthoate is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.com These reactions typically proceed through a two-step addition-elimination mechanism. masterorganicchemistry.comopenstax.org

Under basic conditions, the mechanism is as follows:

Nucleophilic Attack: The hydroxide ion (a strong nucleophile) attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral alkoxide intermediate. byjus.comlibretexts.org

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the ethoxide ion as the leaving group. byjus.comlibretexts.org

Proton Transfer: The ethoxide ion, a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate anion and ethanol (B145695).

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards attack by a weaker nucleophile like water. byjus.comopenochem.org The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of ethanol. byjus.com

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is influenced by both steric and electronic factors. openstax.org Electron-withdrawing groups on the naphthalene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

Electrophilic Aromatic Substitution Reactivity on the Naphthalene Ring System: Directing Effects of Substituents

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene. msu.edu The position of substitution is influenced by the directing effects of the substituents already present on the ring. quizlet.comlibretexts.org

In ethyl 4-methyl-1-naphthoate, we have two substituents to consider:

-COOEt (ethoxycarbonyl group) at C1: This is an electron-withdrawing group and a meta-director. libretexts.org It deactivates the ring it is attached to.

-CH₃ (methyl group) at C4: This is an electron-donating group and an ortho-, para-director. libretexts.org It activates the ring.

An electron-releasing group at the α-position (like the ester at C1, if we consider its position relative to the other ring) activates the 2, 4, 5, and 7-positions for electrophilic substitution. bombaytechnologist.in Conversely, an electron-withdrawing group deactivates its own ring and directs further substitution to the other ring. bombaytechnologist.in

Advanced Studies of Reaction Intermediates and Transition States in Naphthalene Derivatization

The study of reaction intermediates and transition states is crucial for a deeper understanding of reaction mechanisms. For naphthalene derivatization reactions, computational methods like Density Functional Theory (DFT) have been employed to investigate the structures and energies of these transient species. researchgate.net

For instance, in the context of forming naphthalene derivatives, reactive intermediates like 2-naphthynes have been generated and trapped. nih.govnorthwestern.edu The study of such intermediates provides insight into bond-forming and bond-breaking processes.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Ethyl 4 Methyl 1 Naphthoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of Ethyl 4-methyl-1-naphthoate, offering insights into the proton and carbon environments within the molecule.

Proton NMR (¹H-NMR) Chemical Shift and Coupling Pattern Analysis

The ¹H-NMR spectrum of Ethyl 4-methyl-1-naphthoate provides a detailed map of the proton environments. The ethyl ester group gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet due to coupling with the adjacent methyl protons. This quartet would likely be found in the downfield region, typically around 4.4-4.5 ppm, owing to the deshielding effect of the adjacent oxygen atom. The terminal methyl protons (-CH₃) of the ethyl group are anticipated to produce a triplet around 1.4-1.5 ppm.

The methyl group attached to the naphthalene (B1677914) ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be in the aromatic methyl region, likely around 2.6-2.8 ppm. The aromatic protons on the naphthalene ring will exhibit complex splitting patterns in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants (J-values) are influenced by the positions of the substituents on the naphthalene core. For a related compound, ethyl 1-naphthoate (B1232437), the aromatic protons appear in a range from approximately 7.4 to 8.9 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₂CH₃ | ~4.45 | Quartet (q) | ~7.2 |

| -OCH₂CH₃ | ~1.44 | Triplet (t) | ~7.2 |

| Ar-CH₃ | ~2.70 | Singlet (s) | N/A |

| Aromatic Protons (Ar-H) | 7.20 - 8.90 | Multiplet (m) | - |

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Elucidation

The ¹³C-NMR spectrum provides information on the carbon skeleton of Ethyl 4-methyl-1-naphthoate. The carbonyl carbon (C=O) of the ester is the most deshielded, with a predicted chemical shift in the range of 166-168 ppm. The methylene carbon (-OCH₂-) of the ethyl group is expected to appear around 61-62 ppm, while the terminal methyl carbon (-CH₃) would be found further upfield, at approximately 14-15 ppm.

The methyl carbon attached to the naphthalene ring is anticipated to have a chemical shift in the range of 20-22 ppm. The aromatic carbons of the naphthalene ring will produce a series of signals in the region of 120-145 ppm. The exact chemical shifts are dependent on the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167.0 |

| Aromatic C (quaternary) | 125.0 - 145.0 |

| Aromatic CH | 120.0 - 135.0 |

| -OCH₂CH₃ | ~61.5 |

| Ar-CH₃ | ~21.8 |

| -OCH₂CH₃ | ~14.5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of Ethyl 4-methyl-1-naphthoate. With a chemical formula of C₁₄H₁₄O₂, the theoretical exact mass can be calculated. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

Application of Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques in mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule. For Ethyl 4-methyl-1-naphthoate, common fragmentation pathways for esters would be expected. These include the loss of the ethoxy group (-OCH₂CH₃) to form an acylium ion, or the loss of an ethyl radical (-CH₂CH₃).

ESI is a softer ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

| m/z | Predicted Fragment | Ionization Mode |

|---|---|---|

| 214 | [M]⁺ (Molecular Ion) | EI |

| 215 | [M+H]⁺ (Protonated Molecule) | ESI |

| 185 | [M - C₂H₅]⁺ | EI |

| 169 | [M - OC₂H₅]⁺ | EI |

| 141 | [M - COOC₂H₅]⁺ | EI |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Ethyl 4-methyl-1-naphthoate will show characteristic absorption bands corresponding to its functional groups.

A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹ due to the C=O stretching vibration of the ester group. The conjugation of the carbonyl group with the naphthalene ring may shift this peak to a slightly lower wavenumber. The C-O stretching vibrations of the ester will likely appear as two bands in the 1100-1300 cm⁻¹ region.

The spectrum will also feature bands corresponding to the C-H bonds. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Ester Stretch | ~1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-O Ester Stretch | 1100 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When organic molecules absorb UV or visible light, electrons are promoted from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.org For Ethyl 4-methyl-1-naphthoate, the primary chromophore responsible for UV absorption is the substituted naphthalene ring system.

The absorption of UV radiation in this molecule is dominated by π → π* (pi to pi star) transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. shu.ac.uklibretexts.org These transitions are typically of high intensity. Additionally, the carbonyl group (C=O) of the ester functional group contains non-bonding electrons (n electrons) which can undergo n → π* (n to pi star) transitions. However, these transitions are generally much weaker in intensity compared to π → π* transitions and may be obscured by them. shu.ac.uk

The presence of the methyl and ethyl carboxylate substituents on the naphthalene ring influences the energy of these electronic transitions. These groups typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted naphthalene. The extended conjugated π-system of the naphthalene core is the key factor determining its characteristic UV spectrum.

Table 1: Principal Electronic Transitions in Ethyl 4-methyl-1-naphthoate

| Transition Type | Orbitals Involved | Chromophore | Expected Intensity |

|---|---|---|---|

| π → π* | HOMO (π) → LUMO (π*) | Naphthalene Ring | High (ε ≈ 1,000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π* | HOMO (n) → LUMO (π*) | Carbonyl Group (C=O) | Low (ε ≈ 10-100 L mol⁻¹ cm⁻¹) shu.ac.uk |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; ε: Molar absorptivity.

Sophisticated Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatography is an essential tool in synthetic chemistry for the separation, purification, and purity assessment of compounds. For Ethyl 4-methyl-1-naphthoate, a combination of column chromatography, thin-layer chromatography, and gas chromatography-mass spectrometry provides a comprehensive approach to its isolation and characterization.

Preparative and Analytical Column Chromatography for Compound Isolation and Purity

Column chromatography is a fundamental purification technique used to separate Ethyl 4-methyl-1-naphthoate from unreacted starting materials, byproducts, and other impurities after its synthesis. nih.gov The separation is based on the differential adsorption of components in a mixture to a solid stationary phase while a liquid mobile phase passes through it.

For a compound like Ethyl 4-methyl-1-naphthoate, which is of moderate polarity, normal-phase chromatography using silica (B1680970) gel as the stationary phase is highly effective. researchgate.netorgsyn.org The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. researchgate.net By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted from the column in order of increasing polarity. researchgate.netresearchgate.net

Preparative Chromatography aims to isolate larger quantities of the pure compound for further use. It utilizes larger columns and a greater amount of stationary phase to handle the required sample load. dikmatech.com

Analytical Chromatography , often performed as High-Performance Liquid Chromatography (HPLC), uses smaller columns and finer stationary phase particles to achieve high-resolution separations, allowing for the precise assessment of the compound's purity. lcms.cz

Table 2: Typical Parameters for Column Chromatography of Ethyl 4-methyl-1-naphthoate

| Parameter | Preparative Scale | Analytical Scale (HPLC) |

|---|---|---|

| Stationary Phase | Silica Gel (40-63 µm) | Silica Gel (e.g., 3-5 µm particles) |

| Typical Column ID | >10 mm | 2.1 - 4.6 mm |

| Mobile Phase System | Hexane/Ethyl Acetate (Gradient) | Acetonitrile/Water (Reverse-Phase) or Hexane/Ethyl Acetate (Normal-Phase) |

| Elution Mode | Isocratic or Gradient | Isocratic or Gradient |

| Detection | Fraction collection followed by TLC/UV | UV Detector |

| Objective | Compound Isolation | Purity Assessment, Quantification |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of a chemical reaction, such as the esterification to form Ethyl 4-methyl-1-naphthoate. researchgate.netsigmaaldrich.com It is also used to quickly screen for the optimal solvent system for a subsequent preparative column chromatography separation. mit.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent, typically silica gel). rsc.org The plate is then placed in a sealed chamber containing a shallow pool of a chosen eluent. As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. mit.edu

The position of each compound is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. mit.edu In the synthesis of Ethyl 4-methyl-1-naphthoate from 4-methyl-1-naphthoic acid, the product ester is less polar than the starting carboxylic acid. Consequently, the product will travel further up the TLC plate and exhibit a higher Rf value, allowing for a clear visual assessment of the reaction's conversion. Visualization is typically achieved under a UV lamp, as the naphthalene ring is UV-active. rsc.org

Table 3: Hypothetical TLC Monitoring of Ethyl 4-methyl-1-naphthoate Synthesis

| Compound | Polarity | Expected Rf Value* | Observation |

|---|---|---|---|

| 4-methyl-1-naphthoic acid (Starting Material) | High | ~0.2 | Spot diminishes as the reaction proceeds. |

| Ethyl 4-methyl-1-naphthoate (Product) | Moderate | ~0.6 | New spot appears and intensifies over time. |

*Rf values are illustrative and highly dependent on the specific eluent system used (e.g., 4:1 Hexane:Ethyl Acetate). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. brjac.com.brchemrxiv.org It is ideal for analyzing volatile and thermally stable compounds like Ethyl 4-methyl-1-naphthoate.

In the GC system, the sample is vaporized and swept by a carrier gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. jmaterenvironsci.com As each separated component elutes from the column, it enters the mass spectrometer.

The MS ionizes the molecules, typically using electron impact (EI), which bombards them with high-energy electrons. This process forms a positively charged molecular ion (M⁺) and causes the molecule to break apart into a predictable pattern of smaller, charged fragments. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance.

The resulting mass spectrum is a unique chemical fingerprint. For Ethyl 4-methyl-1-naphthoate, the spectrum would be expected to show a prominent molecular ion peak, as aromatic systems are relatively stable. whitman.edu Key fragmentation pathways for aromatic esters include the loss of the alkoxy group. whitman.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl 4-methyl-1-naphthoate

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral | Fragmentation Pathway |

|---|---|---|---|

| 214 | [M]⁺ | - | Molecular Ion |

| 185 | [M - C₂H₅]⁺ | •C₂H₅ | Loss of the ethyl group |

| 169 | [M - OC₂H₅]⁺ | •OC₂H₅ | α-cleavage, loss of the ethoxy radical, forming a stable acylium ion |

| 141 | [C₁₁H₉]⁺ | CO | Decarbonylation of the [M - OC₂H₅]⁺ fragment |

| 115 | [C₉H₇]⁺ | C₂H₂ | Fragmentation of the naphthalene ring system |

The predicted fragmentation is based on general principles of mass spectrometry for aromatic esters. whitman.edulibretexts.org

Computational Chemistry and Theoretical Investigations of Ethyl 4 Methyl 1 Naphthoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic properties of molecules. nih.govbiruni.edu.tr DFT calculations, particularly using hybrid functionals like B3LYP, provide a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules such as ethyl 4-methyl-1-naphthoate. biruni.edu.trnih.gov These calculations are instrumental in understanding the molecule's electronic structure and predicting its chemical reactivity.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

For ethyl 4-methyl-1-naphthoate, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, which is characteristic of polycyclic aromatic hydrocarbons. researchgate.net The LUMO, conversely, would likely be distributed over the ester functional group and the aromatic system, indicating the sites susceptible to nucleophilic attack. The presence of the electron-donating methyl group at the 4-position would be expected to raise the HOMO energy level, thereby potentially decreasing the HOMO-LUMO gap compared to the unsubstituted ethyl 1-naphthoate (B1232437).

Table 1: Hypothetical Frontier Molecular Orbital Energies for Ethyl 4-methyl-1-naphthoate

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The values in this table are hypothetical and serve as a representative example based on typical DFT calculations for similar aromatic esters.

Calculation of Molecular Reactivity Descriptors (e.g., Electrophilicity, Ionization Energy, Electron Affinity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of ethyl 4-methyl-1-naphthoate. These descriptors provide a more quantitative picture of the molecule's behavior in chemical reactions.

Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = χ² / (2η).

These descriptors, summarized in a data table, offer a comprehensive overview of the molecule's reactivity profile.

Table 2: Hypothetical Molecular Reactivity Descriptors for Ethyl 4-methyl-1-naphthoate

| Descriptor | Formula | Hypothetical Value |

| Ionization Energy (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / η | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 3.66 eV |

Note: The values in this table are hypothetical and derived from the representative HOMO/LUMO energies for illustrative purposes.

Quantum-Chemical Modeling of Reaction Mechanisms, Intermediates, and Transition States

Quantum-chemical modeling is an invaluable tool for elucidating the intricate details of chemical reaction mechanisms. youtube.com By mapping the potential energy surface of a reaction, it is possible to identify stable intermediates and the high-energy transition states that connect them. This information is crucial for understanding reaction kinetics and selectivity.

For ethyl 4-methyl-1-naphthoate, theoretical modeling could be applied to investigate reactions such as hydrolysis of the ester, electrophilic aromatic substitution on the naphthalene ring, or reactions involving the methyl group. DFT calculations can be used to determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. For instance, in an electrophilic substitution reaction, calculations could reveal whether the substitution is more likely to occur on the ring bearing the ester group or the other ring, and at which specific position. The modeling would involve optimizing the geometries of reactants, products, intermediates, and transition states, followed by frequency calculations to confirm their nature.

Theoretical Examination of Substituent Effects on Molecular Conformation and Reactivity

The presence and position of substituents on the naphthalene ring of ethyl 4-methyl-1-naphthoate have a significant impact on its molecular conformation and reactivity. The methyl group at the 4-position and the ethyl ester group at the 1-position influence the electronic distribution and steric environment of the molecule.

A theoretical examination of these substituent effects would involve comparing the properties of ethyl 4-methyl-1-naphthoate with those of unsubstituted ethyl 1-naphthoate and other substituted derivatives. DFT calculations can quantify the changes in geometric parameters (bond lengths, bond angles), electronic properties (dipole moment, charge distribution), and reactivity descriptors upon substitution. nih.gov For example, the electron-donating nature of the methyl group is expected to increase the electron density on the naphthalene ring, thereby enhancing its reactivity towards electrophiles. The steric hindrance caused by the peri-interaction between the ester group at the 1-position and a potential substituent at the 8-position can also be investigated computationally to understand its effect on the molecule's planarity and reactivity.

Intermolecular Interaction Analysis through Hirshfeld Surfaces and Crystal Packing Simulations

Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netnih.gov By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.govnih.gov

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Ethyl 4-methyl-1-naphthoate

| Intermolecular Contact | Hypothetical Percentage Contribution |

| H···H | 45% |

| C···H/H···C | 30% |

| O···H/H···O | 20% |

| C···C | 5% |

Note: These percentages are representative values based on analyses of similar aromatic compounds and serve to illustrate the expected distribution of intermolecular contacts. nih.gov

Advanced Synthetic Applications of Ethyl 4 Methyl 1 Naphthoate in Chemical Research

Role of Ethyl 4-Methyl-1-naphthoate as a Key Intermediate in Complex Organic Synthesis

The chemical architecture of Ethyl 4-methyl-1-naphthoate makes it a significant intermediate for constructing elaborate molecular frameworks. The ester group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents to form ketones. These transformations open pathways to a diverse range of derivative compounds.

The naphthalene (B1677914) ring system itself is amenable to electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups. The reactivity of naphthoate ions in nucleophilic substitution reactions has been studied, indicating that the ester can be a precursor to other functionalized naphthalene derivatives. ias.ac.in For instance, reactions involving the displacement of a suitable leaving group on the naphthalene ring can be explored. Furthermore, naphthol derivatives, which can be conceptually related to naphthoates, are known to react with various reagents to form complex heterocyclic systems like naphthopyrans. scispace.comeurjchem.com This suggests that Ethyl 4-methyl-1-naphthoate could be modified to participate in similar cyclocondensation reactions, serving as a foundational element for synthesizing polycyclic compounds with potential biological or material applications.

Contributions to the Development of Novel Materials and Functional Systems

The inherent properties of the naphthalene moiety, such as its rigidity, planarity, and hydrophobicity, make Ethyl 4-methyl-1-naphthoate an attractive precursor for materials science.

The naphthalene component of Ethyl 4-methyl-1-naphthoate imparts significant hydrophobicity. Polymers incorporating such aromatic, nonpolar structures are expected to exhibit reduced water absorption and enhanced resistance to aqueous environments. While direct polymerization of this specific compound is not widely documented, related naphthoic acid esters are utilized as plasticizers in polymer formulations like PVC, where they enhance flexibility and workability. google.com

Theoretically, Ethyl 4-methyl-1-naphthoate could be functionalized to create a polymerizable monomer. For example, introducing a vinyl group onto the naphthalene ring would allow it to undergo radical polymerization. The resulting polymer would feature pendant naphthyl groups, creating a highly hydrophobic material suitable for applications such as water-repellent coatings, marine anti-fouling paints, or specialized membranes. The synthesis of polymers with activated esters, which are later modified, is a common strategy, and a naphthoate-containing monomer could potentially be incorporated into such systems. nih.govmdpi.com

Naphthalene and its derivatives are well-known for their fluorescent properties, absorbing ultraviolet light and emitting it in the visible spectrum. This intrinsic fluorescence makes them prime candidates for the development of optical materials. Research has shown that 1-naphthoic acid can be chemically grafted onto cellulose (B213188) via an esterification reaction, successfully producing a fluorophore-labeled biopolymer. acs.org The resulting cellulose naphthoate exhibits clear fluorescent properties originating from the naphthalene moiety.

This work provides a strong precedent for the use of Ethyl 4-methyl-1-naphthoate in similar applications. By serving as the source of the fluorescent naphthyl group, it can be incorporated into various substrates, from polymers to inorganic nanoparticles, to create materials for use in sensors, organic light-emitting diodes (OLEDs), or fluorescent probes. The ester functionality provides a convenient handle for chemical attachment, allowing chemists to strategically integrate this fluorophore into larger, more complex functional systems.

Integration of Green Chemistry Principles in Naphthoate Ester Synthesis

The synthesis of esters, including naphthoates, is a cornerstone of organic chemistry. Increasingly, this synthesis is being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. organic-chemistry.orgsolubilityofthings.com

Traditional esterification often relies on strong, corrosive mineral acids like sulfuric acid as catalysts, which generate acidic waste and can cause side reactions. rug.nl Green chemistry promotes the use of more sustainable alternatives that are easier to handle, separable, and reusable. mdpi.com

For the synthesis of aromatic esters, several eco-friendly catalytic methods have been developed:

Solid Acid Catalysts: Ion-exchange resins, such as Dowex, can effectively catalyze esterification. nih.gov These solid catalysts are easily filtered from the reaction mixture, simplifying product purification and allowing the catalyst to be recycled.

Enzymatic Catalysis: Lipases are enzymes that can catalyze ester formation under mild conditions (room temperature and neutral pH). nih.gov This method is highly selective and avoids the use of harsh reagents, making it an exceptionally green approach.

These methods represent a significant improvement over classical procedures, aligning with the green chemistry goal of using catalytic reagents in preference to stoichiometric ones. acs.org

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Mineral Acid | Sulfuric Acid (H₂SO₄) | Low cost, high activity | Corrosive, generates acidic waste, difficult to separate |

| Solid Acid Catalyst | Dowex H+ Resin | Reusable, easily separated by filtration, non-corrosive nih.gov | May have lower activity than mineral acids, potential for thermal degradation |

| Enzymatic Catalyst | Lipase | Highly selective, operates under mild conditions, biodegradable nih.gov | Higher cost, sensitive to temperature and solvent |

| Lewis Acid | Bismuth(III) Triflate (Bi(OTf)₃) | High activity at low loading, can be more selective rug.nl | Metal-based, potential for product contamination |

Solvents constitute a major portion of the waste generated in chemical processes. nih.gov The replacement of volatile, toxic, and environmentally harmful organic solvents is a key focus of green chemistry. rsc.orgneuroquantology.comnih.gov For naphthoate synthesis, several greener alternatives to conventional solvents like benzene (B151609) or chloroform (B151607) exist.

Solvent-Free Reactions: Performing reactions "neat" (without any solvent) is the ideal green solution. researchgate.netorientjchem.org For esterification, this can often be achieved by heating a mixture of the carboxylic acid and an excess of the alcohol, which also serves as a reactant.

Bio-solvents: Solvents derived from renewable resources, known as bio-solvents, are a growing area of interest. Ethyl lactate, itself an ester, is a prime example of a green solvent. rsc.orgresearchgate.netjxzd-chem.com It is biodegradable, has low toxicity, and is derived from the fermentation of biomass. nih.govntnu.no Its use in the synthesis of other esters would create a highly sustainable process.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are salts that are liquid at low temperatures. wikipedia.orgresearchgate.net They have negligible vapor pressure, which prevents their release into the atmosphere as volatile organic compounds (VOCs). They can act as both the solvent and catalyst in some reactions, streamlining the process. neuroquantology.comresearchgate.net

The selection of a solvent is a critical step in designing a sustainable chemical synthesis, with the goal of minimizing environmental impact without compromising reaction efficiency. acs.org

| Solvent Type | Example | Key Green Attributes | Considerations |

|---|---|---|---|

| Conventional | Toluene (B28343), Chloroform | (None) | Volatile, toxic, often petroleum-derived |

| Solvent-Free (Neat) | N/A | Eliminates solvent waste entirely researchgate.net | Only feasible if reactants are liquid and miscible |

| Bio-solvent | Ethyl Lactate | Renewable feedstock, biodegradable, low toxicity rsc.orgresearchgate.net | May have different solvency properties than traditional solvents |

| Ionic Liquid | [BMIM][BF₄] | Non-volatile, thermally stable, recyclable wikipedia.org | Higher cost, potential toxicity and biodegradability concerns |

| Water | H₂O | Abundant, non-toxic, non-flammable | Limited solubility for nonpolar organic reactants |

Q & A

Basic: What are the recommended synthetic pathways for Ethyl 4-methyl-1-naphthoate, and how can purity be optimized during preparation?

Methodological Answer:

Ethyl 4-methyl-1-naphthoate is typically synthesized via esterification of 4-methyl-1-naphthoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key steps include:

- Reflux conditions : Maintain temperatures between 70–80°C for 6–8 hours to ensure complete ester formation.

- Purity optimization : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) .

- Yield improvement : Employ molecular sieves to absorb water and shift equilibrium toward ester formation.

Basic: How can the crystal structure of Ethyl 4-methyl-1-naphthoate be determined, and what software tools are suitable for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation of a saturated solution in dichloromethane/hexane.

- Data collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXTL or SHELXL for structure solution and refinement. These programs handle phase problems and thermal displacement parameters, critical for accurate bond-length/angle calculations . Validate the final structure with CIF check reports.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for Ethyl 4-methyl-1-naphthoate?

Methodological Answer:

Contradictions often arise from impurities or solvent artifacts. A systematic approach includes:

- Cross-validation : Compare H/C NMR data with computed spectra (e.g., DFT calculations via Gaussian).

- Solvent effects : Ensure deuterated solvents are free from protonated contaminants. For IR, use KBr pellets to avoid moisture interference.

- Supplementary techniques : Employ high-resolution mass spectrometry (HRMS) to confirm molecular mass and X-ray crystallography for unambiguous structural verification .

Advanced: What experimental design considerations are critical for assessing the environmental degradation pathways of Ethyl 4-methyl-1-naphthoate?

Methodological Answer:

Design a multi-compartmental study to evaluate hydrolysis, photolysis, and microbial degradation:

- Hydrolysis : Conduct pH-dependent studies (pH 4–9) at 25°C and 50°C. Monitor via LC-MS for breakdown products.

- Photolysis : Use a solar simulator (λ > 290 nm) to assess UV-induced degradation in aqueous and soil matrices.

- Microbial assays : Employ OECD 301B guidelines with activated sludge to measure biodegradation kinetics.

- Risk of bias mitigation : Randomize exposure levels and include negative controls to account for abiotic degradation .

Basic: What analytical techniques are most effective for quantifying Ethyl 4-methyl-1-naphthoate in complex matrices?

Methodological Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Optimize MRM transitions for specificity.

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery from environmental samples.

- Calibration : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced: How can computational methods predict the reactivity and potential toxicological endpoints of Ethyl 4-methyl-1-naphthoate?

Methodological Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic reactivity.

- Toxicity prediction : Apply QSAR models (e.g., OECD Toolbox) to estimate acute toxicity and endocrine disruption potential. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity).

- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Advanced: What strategies address reproducibility challenges in synthesizing Ethyl 4-methyl-1-naphthoate derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Automated synthesis : Use flow chemistry systems to standardize reaction parameters (temperature, residence time).

- High-throughput screening : Employ parallel synthesis with robotic liquid handlers to generate derivatives.

- Data documentation : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for electronic lab notebooks (ELNs) to ensure traceability .

Basic: How should researchers conduct a systematic literature review on Ethyl 4-methyl-1-naphthoate’s applications?

Methodological Answer:

- Search strategy : Use PubMed, SciFinder, and Web of Science with keywords: “Ethyl 4-methyl-1-naphthoate” + “synthesis,” “spectroscopy,” or “toxicity.” Limit to peer-reviewed journals (2000–2025).

- Risk of bias assessment : Apply tools like Table C-6/C-7 from Toxicological Profiles to evaluate study reliability .

- Data synthesis : Use PRISMA guidelines for transparent reporting and meta-analysis of physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.